
3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with chloro, nitrophenyl, and trifluoromethyl groups
Métodos De Preparación
The synthesis of 3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. One common method includes the nitration of a precursor pyridazine compound followed by chlorination and the introduction of the trifluoromethyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific solvents, and catalysts.
Análisis De Reacciones Químicas
3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The chloro group can be substituted by other nucleophiles, resulting in a variety of substituted pyridazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: This compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which 3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparación Con Compuestos Similares
Similar compounds to 3-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine include other pyridazine derivatives with different substituents. For example:
3-Chloro-6-(3-nitrophenyl)pyridazine: Lacks the trifluoromethyl group, which may affect its chemical properties and reactivity.
6-(3-Nitrophenyl)-4-(trifluoromethyl)pyridazine: Lacks the chloro group, potentially altering its biological activity and synthetic utility.
The uniqueness of this compound lies in the combination of its substituents, which confer specific chemical and physical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C11H5ClF3N3O2 |
|---|---|
Peso molecular |
303.62 g/mol |
Nombre IUPAC |
3-chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C11H5ClF3N3O2/c12-10-8(11(13,14)15)5-9(16-17-10)6-2-1-3-7(4-6)18(19)20/h1-5H |
Clave InChI |
YIFYBEAXJQUXLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


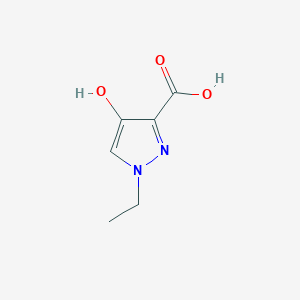
![4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine](/img/structure/B13206507.png)
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13206508.png)

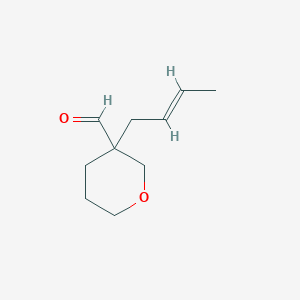
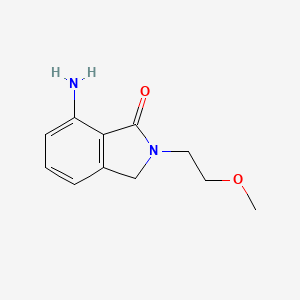
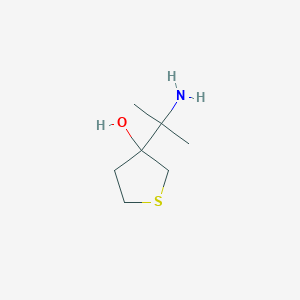
![Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13206545.png)
![2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde](/img/structure/B13206547.png)
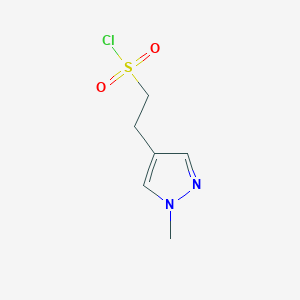
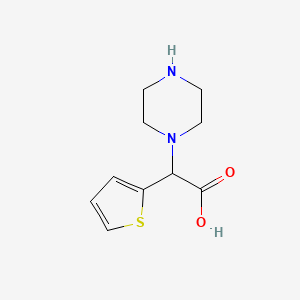

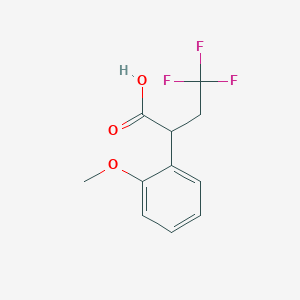
![[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13206569.png)
